3-Vinylfuran (CAS: 67364-02-7) is a highly reactive, heteroaromatic diene and vinyl monomer characterized by a furan ring substituted with a vinyl group at the C3 position. In procurement and material selection, it is primarily valued as a specialized building block for Diels-Alder cycloadditions, transition-metal-catalyzed hydrovinylations, and free-radical polymerizations. Unlike its isomers or the unsubstituted parent heterocycle, 3-vinylfuran offers distinct electronic properties that dictate specific regiochemical outcomes, such as providing direct synthetic access to 4-substituted benzofurans and highly branched chiral isoaldehydes. Its dual functionality—capable of reacting both at the extra-annular vinyl-furan conjugated system and via the isolated vinyl group—makes it an indispensable precursor for pharmaceutical intermediates and furan-functionalized advanced resins .
Substituting 3-vinylfuran with its more common isomer, 2-vinylfuran, or unsubstituted furan fundamentally alters reaction trajectories and product architectures. In cycloadditions, 2-vinylfuran yields different regiochemical substitution patterns, preventing the targeted synthesis of 4-substituted benzofuran pharmaceutical cores. Furthermore, in polymerization workflows, unsubstituted furan acts as a radical trap and inhibitor, halting chain growth, whereas 3-vinylfuran actively undergoes free-radical polymerization. In catalytic hydrovinylation, replacing 3-vinylfuran with generic unactivated vinylarenes results in a drastic reduction in reaction kinetics and regioselectivity, leading to competitive isomerization and extended processing times [1]. Consequently, for specific regiocontrolled syntheses and functional polymer formulations, generic substitution is chemically unviable.
In Ni(II)-catalyzed hydrovinylation utilizing hemilabile alkoxy-phosphine ligands, 3-vinylfuran demonstrates exceptional reactivity compared to unactivated vinylarenes. 3-Vinylfuran achieves >99% yield of the primary 3-heteroaryl-1-butene product with >99% regioselectivity in under 2 hours at room temperature. In contrast, deactivated vinylarenes (such as 4-methoxystyrene) require up to 72 hours of reaction time and suffer from competitive isomerization, dropping regioselectivity to 87%[1].
| Evidence Dimension | Reaction time and regioselectivity in hydrovinylation |
| Target Compound Data | >99% yield, >99% regioselectivity, <2 hours |
| Comparator Or Baseline | 4-Methoxystyrene (deactivated vinylarene): >99% yield, 87% regioselectivity, 72 hours |
| Quantified Difference | 36x faster reaction time with 12% higher regioselectivity and no competitive isomerization |
| Conditions | Ni(II)-catalyzed hydrovinylation with L6 ligand at room temperature, 1 atm ethylene |
Allows manufacturers to drastically reduce reactor time and eliminate complex separation steps for isomerized byproducts when synthesizing chiral building blocks.
3-Vinylfuran presents a unique competitive dynamic between intra-annular and extra-annular Diels-Alder additions. When reacted with phenylsulfinylated maleimides, 3-vinylfuran undergoes exclusive extra-annular cycloaddition, yielding the targeted precursor for 4-substituted benzofurans in 70% yield as the sole product. Conversely, using standard dienophiles like N-phenylmaleimide results in a complex mixture (22% extra-annular, 30% intra-annular, 22% double addition) [1]. 2-Vinylfuran does not provide the same structural access to the 4-substituted benzofuran core.
| Evidence Dimension | Regiochemical yield of extra-annular cycloadduct |
| Target Compound Data | 70% yield (exclusive product) with phenylsulfinylated dienophiles |
| Comparator Or Baseline | Standard dienophiles (N-phenylmaleimide): 22% yield (mixed with 52% off-target adducts) |
| Quantified Difference | 48% absolute increase in target yield and complete elimination of intra-annular byproducts |
| Conditions | Diels-Alder reaction at room temperature to 80 °C, followed by aromatization |
Provides a direct, high-yield procurement pathway for 4-substituted benzofuran scaffolds, avoiding costly chromatographic separations of mixed cycloadducts.
In rhodium-catalyzed asymmetric hydroformylation, 3-vinylfuran acts as a highly directing substrate, yielding the corresponding branched isoaldehyde with a regioselectivity of 90:10 and an exceptional enantiomeric excess of >98%. This performance significantly outpaces generic aliphatic alkenes, which typically struggle to achieve high branched-selectivity without the use of highly specialized, expensive ligand systems [1].
| Evidence Dimension | Branched-to-linear regioselectivity and enantiomeric excess |
| Target Compound Data | 90:10 branched/linear ratio, >98% ee |
| Comparator Or Baseline | Standard aliphatic alkenes: Typically <80:20 branched/linear ratio |
| Quantified Difference | Superior directing ability leading to near-perfect enantiopurity (>98% ee) of the branched isomer |
| Conditions | Rhodium-catalyzed hydroformylation under standard syngas pressure |
Essential for the procurement of chiral precursors used in the total synthesis of complex natural products, such as monensin.
Unlike the parent unsubstituted furan, which acts primarily as a radical trap and inhibits vinyl polymerization, 3-vinylfuran successfully undergoes free-radical polymerization when initiated by standard agents like AIBN. This fundamental difference allows 3-vinylfuran to be incorporated into polymer backbones, creating furan-functionalized resins that can later undergo dynamic covalent crosslinking via reversible Diels-Alder reactions[1].
| Evidence Dimension | Behavior in free-radical environments |
| Target Compound Data | Initiates and propagates chain growth (polymerizes) |
| Comparator Or Baseline | Unsubstituted furan: Acts as a radical trap/inhibitor |
| Quantified Difference | Binary shift from complete polymerization inhibition (furan) to successful macromolecular chain propagation (3-vinylfuran) |
| Conditions | Free-radical polymerization initiated by AIBN |
Enables materials scientists to procure a furan-bearing monomer compatible with mainstream radical polymerization workflows for self-healing materials.
Driven by its exclusive extra-annular site selectivity when paired with sulfinylated dienophiles, 3-vinylfuran is the optimal precursor for synthesizing 4-substituted benzofuran cores. This is highly relevant for pharmaceutical procurement teams building libraries of benzofuran-derived active pharmaceutical ingredients (APIs), where avoiding intra-annular byproducts reduces purification costs [1].
Because 3-vinylfuran successfully undergoes AIBN-initiated free-radical polymerization (unlike unsubstituted furan), it is the right choice for synthesizing furan-pendant copolymers. These polymers are heavily utilized in dynamic covalent chemistry, specifically for self-healing materials that rely on reversible Diels-Alder crosslinking with maleimides [2].
Leveraging its 90:10 branched regioselectivity and >98% ee in rhodium-catalyzed hydroformylation, 3-vinylfuran is a premium starting material for generating chiral (2R)- or (2S)-2-(furan-2-yl)propanal derivatives. These are critical building blocks for complex natural products like monensin [3].
Due to its ultra-fast reaction kinetics (<2 hours) and >99% regioselectivity in Ni-catalyzed hydrovinylation, 3-vinylfuran is ideal for industrial workflows requiring the rapid generation of 3-heteroaryl-1-butenes without the thermal degradation or isomerization risks associated with less activated vinylarenes [4].
Flammable;Irritant